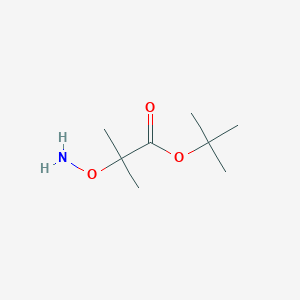

Tert-butyl 2-(aminooxy)-2-methylpropanoate

Description

Tert-butyl 2-(aminooxy)-2-methylpropanoate is a tert-butyl ester derivative featuring an aminooxy (-ONH₂) group at the β-position of the propanoate backbone. This compound is structurally characterized by its branched ester group (tert-butyl) and the reactive aminooxy moiety, which confers unique properties such as nucleophilicity and participation in oxime formation. For example, tert-butyl 2-(9H-carbazol-2-yloxy)-2-methylpropanoate (a structurally related compound) was synthesized via nucleophilic substitution between 2-hydroxycarbazole and tert-butyl 2-bromo-2-methylpropanoate in the presence of K₂CO₃ . The aminooxy group in such compounds is often utilized in bioorthogonal chemistry or as a protecting group in peptide synthesis .

Properties

IUPAC Name |

tert-butyl 2-aminooxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-7(2,3)11-6(10)8(4,5)12-9/h9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQHXEMBNAVCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminooxy)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with hydroxylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an organic solvent like tetrahydrofuran (THF) and a temperature range of 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminooxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(aminooxy)-2-methylpropanoate is a chemical compound with applications in scientific research, particularly as a building block in organic synthesis, biology, medicine, and industry. The compound's mechanism of action involves the reactivity of its aminooxy group, which can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling applications.

Scientific Research Applications

Chemistry this compound serves as a building block in organic synthesis for preparing complex molecules.

Biology It is used in modifying biomolecules for labeling and detection.

Medicine This compound is investigated for potential use in drug development, particularly in designing enzyme inhibitors. Additionally, tert-butyl hydroquinone, a related compound, mitigates oxidative stress and apoptosis in various cell types by enhancing antioxidant enzyme activities and activating the Nrf2 pathway. It also offers protective effects against arsenic toxicity, colorectal cancer metastasis, retinal oxidative damage, cartilage destruction in osteoarthritis, and metabolic issues .

Industry this compound is utilized in producing specialty chemicals and materials with specific properties.

Potential Derivatives

- Oxidation: Nitroso or nitro derivatives.

- Reduction: Corresponding amine.

- Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminooxy)-2-methylpropanoate involves the reactivity of the aminooxy group. This functional group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between tert-butyl 2-(aminooxy)-2-methylpropanoate and analogous compounds:

*Calculated based on analogous structures.

Key Observations:

Functional Group Diversity: The aminooxy group in the target compound distinguishes it from esters with aryl (e.g., bromophenyl in ) or heterocyclic (e.g., thienopyrimidine in ) substituents.

Molecular Weight and Complexity: The tert-butyl group increases steric bulk compared to simpler esters like methyl or ethyl derivatives (e.g., ). Carbazole- or thienopyrimidine-containing analogs exhibit higher molecular weights and specialized applications .

Physicochemical Properties

- Solubility: The tert-butyl group imparts lipophilicity, reducing aqueous solubility compared to unsubstituted esters. For instance, this compound is likely less water-soluble than 2-amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid, which has a polar amino acid backbone .

- Thermal Stability: Crystallographic data for tert-butyl 2-methyl-2-(4-methylbenzoyl)-propanoate (a related compound) reveals weak hydrogen-bonding interactions, suggesting moderate thermal stability .

Biological Activity

Tert-butyl 2-(aminooxy)-2-methylpropanoate (CAS No. 504436-46-8) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and the implications of its activity in various fields, including pharmacology and biochemistry.

Chemical Structure and Synthesis

This compound features a tert-butyl ester group along with an aminooxy functional group. The synthesis typically involves the reaction between tert-butyl 2-bromo-2-methylpropanoate and hydroxylamine, facilitated by bases like sodium hydroxide or potassium carbonate in solvents such as tetrahydrofuran (THF) at controlled temperatures.

The biological activity of this compound is primarily attributed to its aminooxy group, which can form stable oxime linkages with carbonyl compounds. This property is particularly useful in bioconjugation processes, allowing for specific modifications of biomolecules for labeling and detection purposes. The compound's reactivity also suggests potential applications in drug development, particularly as enzyme inhibitors .

Antibacterial Properties

Research indicates that compounds similar to this compound may exhibit antibacterial activity. For instance, studies have shown that modifications of aminooxy compounds can enhance their efficacy against bacterial strains by targeting specific penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

Enzyme Inhibition

The compound's structure allows it to act as a potential inhibitor of various enzymes. The aminooxy group can interact with active sites of enzymes, potentially blocking substrate access or altering enzyme conformation. This mechanism has been explored in the context of developing new therapeutic agents for conditions such as cancer and bacterial infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| Tert-butyl 2-(hydroxy)-2-methylpropanoate | Hydroxy | Moderate reactivity |

| Tert-butyl 2-(methoxy)-2-methylpropanoate | Methoxy | Lower reactivity |

| This compound | Aminooxy | High potential for enzyme inhibition and bioconjugation |

The presence of the aminooxy group distinguishes this compound from its hydroxy and methoxy analogs, making it particularly valuable for applications requiring specific chemical interactions.

Case Studies and Research Applications

Several studies have highlighted the potential applications of this compound:

- Drug Development : Investigations into enzyme inhibitors have shown that derivatives of aminooxy compounds can significantly reduce bacterial load in murine models, suggesting their utility in treating infections caused by resistant strains .

- Bioconjugation Techniques : The ability to form oxime linkages has been exploited in developing targeted drug delivery systems where the compound can be conjugated with therapeutic agents for enhanced specificity.

- Cancer Research : The compound's mechanism involving enzyme inhibition is being explored for its role in cancer therapies, particularly in targeting pathways associated with tumor growth and metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.